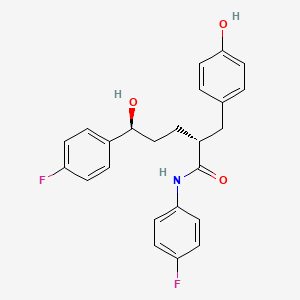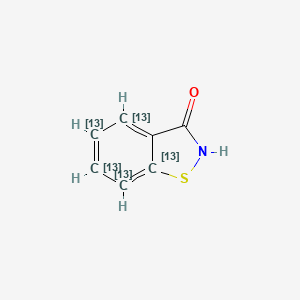
Fmoc-Arg(Aloc)2-OH
Overview
Description
Fmoc-Arg(Aloc)2-OH is a compound with the CAS Number: 148893-34-9 and a molecular weight of 564.6 . It is an acyl donor that irreversibly inhibits glutamine synthetase in the presence of an acceptor such as a hydrate . It is soluble in water and can be used to prepare micelles or microemulsions .
Synthesis Analysis
This compound is used for the synthesis of peptides, proteins, and oligosaccharides . The coupling of this derivative can be effected using standard activation methods, such as PyBOP® or TBTU, although longer reaction times may be necessary due to the bulkiness of the side-chain protection .Molecular Structure Analysis
The linear formula of this compound is C29H32N4O8 . The compound has a defined stereo center .Chemical Reactions Analysis
This compound is an acyl donor that irreversibly inhibits glutamine synthetase in the presence of an acceptor such as a hydrate .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a density of 1.3±0.1 g/cm3, a molar refractivity of 148.8±0.5 cm3, and a molar volume of 436.0±7.0 cm3 . It also has a polar surface area of 165 Å2 and a polarizability of 59.0±0.5 10-24 cm3 .Scientific Research Applications
Multicomponent Dipeptide Hydrogels for Cell Culture Applications
A study by Liyanage et al. (2015) demonstrated the use of Fmoc-protected dipeptides, including Arg-based peptides, in the formation of two-component nanofibril hydrogels. These hydrogels mimic the extracellular matrix, supporting the viability and growth of fibroblast cells by effectively simulating the integrin-binding RGD peptide sequence of fibronectin. This application is crucial for tissue engineering and regenerative medicine, highlighting the biomimetic potential of Fmoc-Arg(Aloc)-containing hydrogels (Liyanage et al., 2015).
Improvements in Solid-Phase Peptide Synthesis
Another significant application is in solid-phase peptide synthesis (SPPS), where the incorporation of Fmoc-Arg(Pbf)-OH, a closely related derivative, has been studied. De la Torre et al. (2020) explored the use of N-butylpyrrolidinone (NBP) as an alternative solvent to DMF for SPPS, specifically for the challenging incorporation of Fmoc-Arg(Pbf)-OH. Their methodology aimed to overcome the issues related to the inactive δ-lactam formation, enhancing the yield and purity of the synthesized peptides. This research represents an advancement in peptide synthesis technology, potentially applicable to Fmoc-Arg(Aloc)2-OH derivatives (De la Torre et al., 2020).
Safety and Hazards
Fmoc-Arg(Aloc)2-OH is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Mechanism of Action
Target of Action
Fmoc-Arg(Aloc)2-OH, also known as Fmoc-Arg(Alloc)2-OH, is a derivative of the amino acid arginine . It is primarily used as a building block in peptide synthesis . The primary targets of this compound are specific functional groups in peptide chains that require protection during the synthesis process .
Mode of Action
The fluorenylmethoxycarbonyl (Fmoc) group in this compound acts as a base-labile protecting group . This means it can be removed under mildly basic conditions, such as with piperidine, diethylamine, or morpholine . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), among other methods .
Biochemical Pathways
This compound plays a crucial role in the biochemical pathway of peptide synthesis . The Fmoc group provides protection to the amine functional group during the coupling process, preventing uncontrolled oligomerization . After the coupling step, the Fmoc group is removed, allowing for the next amino acid to be added to the growing peptide chain .
Result of Action
The result of this compound’s action is the successful synthesis of peptides with the correct sequence of amino acids . By protecting specific functional groups during synthesis, this compound helps ensure that peptide chains are formed correctly without unwanted side reactions .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the pH of the solution can affect the stability of the Fmoc group and its ability to protect the amine functional group . Additionally, the temperature and reaction time can impact the efficiency of the coupling and deprotection steps .
Biochemical Analysis
Biochemical Properties
Fmoc-Arg(Aloc)2-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. The Fmoc (fluorenylmethyloxycarbonyl) group serves as a protective group for the amino terminus, while the Aloc (allyloxycarbonyl) groups protect the guanidino side chain of arginine. These protective groups are essential for preventing side reactions during peptide synthesis, ensuring the correct sequence and structure of the synthesized peptide .
In biochemical reactions, this compound interacts with various enzymes and proteins involved in peptide synthesis. For instance, it interacts with coupling reagents such as PyBOP or TBTU, which facilitate the formation of peptide bonds. The compound also interacts with deprotection reagents like piperidine, which removes the Fmoc group, allowing the next amino acid to be added to the growing peptide chain .
Cellular Effects
This compound influences various cellular processes, particularly those related to peptide synthesis. The compound’s protective groups ensure that the arginine residue is correctly incorporated into the peptide chain, which is crucial for the peptide’s biological activity. Incorrect incorporation of arginine can lead to dysfunctional peptides that may affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions and chemical reactions. The Fmoc group is removed by piperidine, forming a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate. This deprotection step is crucial for the sequential addition of amino acids during peptide synthesis .
The Aloc groups are removed by palladium-catalyzed deprotection, which allows the guanidino group of arginine to participate in subsequent reactions. These deprotection steps ensure that the arginine residue is correctly incorporated into the peptide chain, maintaining the peptide’s structure and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is stable when stored at -20°C in a dark place and under an inert atmosphere . Prolonged exposure to light or air can lead to degradation, affecting its efficacy in peptide synthesis. Long-term studies have shown that the compound maintains its protective properties and effectiveness in peptide synthesis when stored under optimal conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At optimal dosages, the compound effectively protects the arginine residue during peptide synthesis, ensuring the correct sequence and structure of the synthesized peptide. At high doses, the compound may exhibit toxic or adverse effects, such as disrupting cellular processes or causing unwanted side reactions .
Metabolic Pathways
This compound is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes and cofactors that facilitate the formation and deprotection of peptide bonds. For instance, it interacts with coupling reagents like PyBOP or TBTU and deprotection reagents like piperidine and palladium catalysts . These interactions ensure the correct incorporation of arginine into the peptide chain, maintaining the peptide’s biological activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound’s protective groups ensure its stability and prevent unwanted reactions during transport. It interacts with transporters and binding proteins that facilitate its movement within cells, ensuring its correct localization and accumulation in specific cellular compartments .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its protective effects during peptide synthesis. The compound’s targeting signals and post-translational modifications direct it to specific organelles, ensuring its correct incorporation into the peptide chain. This localization is crucial for maintaining the peptide’s structure and function, preventing unwanted side reactions that could affect the peptide’s biological activity .
Properties
IUPAC Name |
(2S)-5-[bis(prop-2-enoxycarbonylamino)methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N4O8/c1-3-16-39-28(37)32-26(33-29(38)40-17-4-2)30-15-9-14-24(25(34)35)31-27(36)41-18-23-21-12-7-5-10-19(21)20-11-6-8-13-22(20)23/h3-8,10-13,23-24H,1-2,9,14-18H2,(H,31,36)(H,34,35)(H2,30,32,33,37,38)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSPFZCDVPTYBLY-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20856228 | |
| Record name | N~5~-(5,9-Dioxo-4,10-dioxa-6,8-diazatrideca-1,12-dien-7-ylidene)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20856228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148893-34-9 | |
| Record name | N~5~-(5,9-Dioxo-4,10-dioxa-6,8-diazatrideca-1,12-dien-7-ylidene)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20856228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-Oxa-2-azatricyclo[4.3.0.0~2,5~]nonane](/img/structure/B589076.png)
![(1S,3R,7S,8S,8aR)-8-{2-[(2R,4S)-4-Methoxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate](/img/structure/B589081.png)
![3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B589082.png)

